



Application Notes and Protocols for Evaluating the Synergistic Effects of AQX-435

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AQX-435 is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). By activating SHIP1, **AQX-435** effectively reduces the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to decreased downstream signaling through Akt, thereby inducing apoptosis and inhibiting tumor growth.[1][2]

Combination therapies are a cornerstone of modern oncology, offering the potential for enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance.[3][4] Preclinical studies have demonstrated that **AQX-435** exhibits synergistic anti-tumor activity when combined with other targeted agents, such as the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][5]

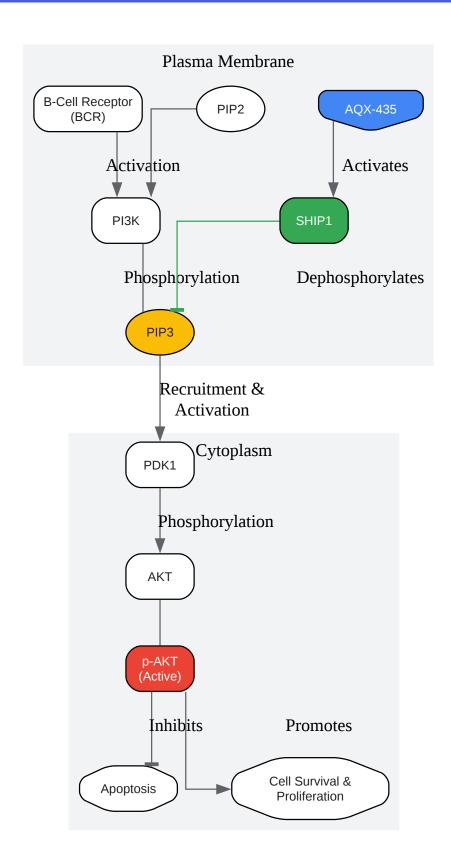
These application notes provide detailed protocols for evaluating the synergistic effects of **AQX-435** in combination with other therapeutic agents in B-cell malignancy cell lines. The described methods include in vitro assays for assessing cell viability, apoptosis, and key signaling pathway modulation, along with a quantitative framework for determining synergy using the Combination Index (CI) method.



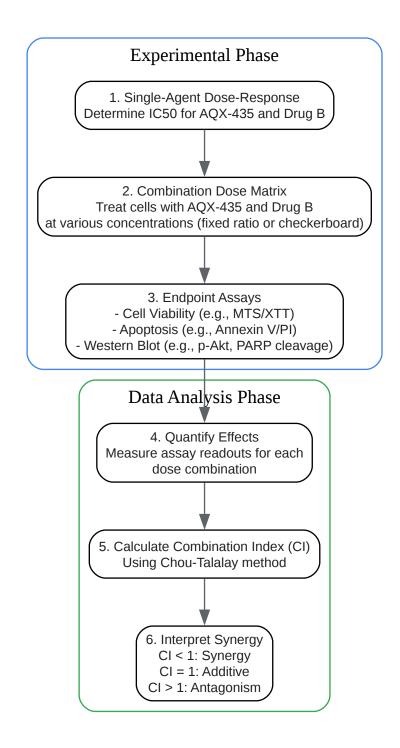
Signaling Pathway of AQX-435

AQX-435 allosterically activates SHIP1, which then dephosphorylates PIP3 to phosphatidylinositol (3,4)-bisphosphate (PIP2). This action curtails the activation of downstream effectors like PDK1 and Akt, ultimately inhibiting survival and proliferation signals. The following diagram illustrates this pathway.









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